N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
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Description
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18BrN3O3S2 and its molecular weight is 480.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Substituted N-(benzo[d]thiazol-2-yl) derivatives have been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain compounds exhibit good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains. This suggests the potential use of N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide derivatives in combating microbial resistance, a major global health problem (Anuse et al., 2019).
Antituberculosis Agents
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Some derivatives showed promising activity in vitro against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential as antituberculosis agents. Notably, certain compounds demonstrated significant inhibition of MTB DNA gyrase and were not cytotoxic at effective concentrations (Jeankumar et al., 2013).
CCR5 Antagonists for HIV Treatment
Research on N-allyl-N-(piperidin-4-yl)benzamide derivatives has led to the synthesis of novel non-peptide CCR5 antagonists. These compounds could potentially interfere with the CCR5 receptor, which is a critical entry point for HIV into human cells. The development of such antagonists is crucial for creating new therapeutic strategies against HIV (Bi, 2014).
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S2/c20-15-5-4-6-16-17(15)21-19(27-16)22-18(24)13-7-9-14(10-8-13)28(25,26)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIBTZRTHBPCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.